molecular formula C21H24BrN2O4P B11408689 Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11408689
M. Wt: 479.3 g/mol
InChI Key: MJEQXEWCOFHYJE-UHFFFAOYSA-N
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Description

Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a bromophenyl group, a methylphenylmethylamino group, and an oxazolyl phosphonate moiety. Its distinct chemical properties make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with diethyl phosphite in the presence of a base to form the phosphonate ester. This intermediate is then reacted with 4-methylbenzylamine and an appropriate oxazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H24BrN2O4P

Molecular Weight

479.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-diethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24BrN2O4P/c1-4-26-29(25,27-5-2)21-20(23-14-16-8-6-15(3)7-9-16)28-19(24-21)17-10-12-18(22)13-11-17/h6-13,23H,4-5,14H2,1-3H3

InChI Key

MJEQXEWCOFHYJE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)C)OCC

Origin of Product

United States

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